molecular formula C14H18N2O2 B3030767 Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate CAS No. 954240-30-3

Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate

Cat. No. B3030767
CAS RN: 954240-30-3
M. Wt: 246.30
InChI Key: FTSCFSJJJUMAKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, DABCO is utilized as a solid base catalyst for the synthesis of pyrano[3,2-a]phenazine derivatives through a one-pot, two-step, four-component condensation reaction. This synthesis involves 2-hydroxy-1,4-naphthoquinone, 1,2-diamines, carbonyl compounds, and alkylmalonates. The procedure is efficient under both conventional heating and microwave irradiation, yielding products in good to excellent yields. Moreover, the catalyst can be recovered and reused multiple times without losing its reactivity, which is beneficial for sustainable chemical processes .

Molecular Structure Analysis

The second paper discusses the molecular structure of a 1:1 adduct formed between DABCO and 1,3,5-benzenetricarboxylic acid. This adduct is a salt with the components linked by various hydrogen bonds, forming planar two-dimensional sheets. These sheets exhibit a tiling pattern with a specific plane group, indicating the potential for DABCO to participate in the formation of complex molecular structures through hydrogen bonding .

Chemical Reactions Analysis

Although the specific chemical reactions involving Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate are not detailed in the provided papers, the use of DABCO in the synthesis of related compounds suggests that it could potentially be involved in similar condensation reactions. DABCO's ability to act as a base catalyst could facilitate the formation of the spirocyclic structure present in this compound by promoting the cyclization of intermediate compounds.

Physical and Chemical Properties Analysis

The papers do not provide specific information on the physical and chemical properties of this compound. However, the properties of DABCO, such as its basicity and ability to form stable hydrogen-bonded structures, are indicative of the types of interactions and stability that could be expected from compounds containing this moiety. The reusability of DABCO as a catalyst also suggests that it is stable under the reaction conditions used for the synthesis of the pyrano[3,2-a]phenazine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate is utilized in the synthesis of complex molecular structures. For instance, its derivative was used in the production of methyl 4-tert-butoxycarbonylmethyl-5-oxo-4,7-diazaspiro[2.5]octane-8-carboxylate, a precursor for geometrically constrained bicyclic peptidomimetics, showcasing its relevance in creating novel organic compounds (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

Structural and Medicinal Chemistry

  • The compound has been studied for its potential in medicinal chemistry, particularly in the creation of novel chemical entities. For example, its structural features were used in the synthesis of medicinally relevant furo[2,3-d]pyrimidine frameworks through the rearrangement of functionalized cyclopropanes (Vereshchagin, Elinson, Dorofeeva, Sokolova, Bushmarinov, & Egorov, 2015).

Corrosion Inhibition

Biological Studies

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and the precautionary statement is P261 . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Mechanism of Action

Mode of Action

The exact mode of action of Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate is currently unknown due to the lack of specific information . .

Biochemical Pathways

This compound may be involved in the preparation of triazolopyridines, which are known to inhibit Brk/PTK6 . It may also be used in the preparation of pyrrolopyrimidinyl-, pyrrolopyrazinyl- and pyrrolopyridinylacrylamides, which are known as JAK inhibitors . These inhibitors can affect various biochemical pathways and have downstream effects on cellular functions.

Action Environment

The compound is typically stored under inert gas (nitrogen or Argon) at 2–8 °C . Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-14(11-16)6-7-14/h1-5,15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSCFSJJJUMAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CCN2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680025
Record name Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

954240-30-3
Record name Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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